molecular formula C11H12ClNO4 B3119494 Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate CAS No. 251310-51-7

Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate

Cat. No. B3119494
CAS RN: 251310-51-7
M. Wt: 257.67 g/mol
InChI Key: UAMXCZPAQVANPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate, also known as MCCP, is a chemical compound that has been widely used in scientific research for its unique characteristics. This compound belongs to the pyrrolidinecarboxylate class of chemicals and has a molecular formula of C13H14ClNO4. MCCP has been used in various research studies due to its ability to interact with biological systems and produce significant biochemical and physiological effects.

Scientific Research Applications

Chemical Modification and Polymer Science

The modification of biopolymers like xylan through chemical processes demonstrates the potential for creating biopolymer ethers and esters with specific properties, hinting at the broader field of chemical modifications in which compounds like Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate could play a role. For example, the synthesis of xylan esters and the exploration of their applications in drug delivery and as paper strength additives showcase the innovative ways chemical modifications can be applied to enhance material properties and functionality (Petzold-Welcke et al., 2014).

Pharmaceutical Applications

In the realm of pharmaceuticals, the stereochemistry of compounds similar to Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate is crucial for their pharmacological profile. For instance, the review on phenylpiracetam and its methyl derivative highlights the importance of stereochemistry in determining the biological properties of enantiomers, suggesting that understanding the stereochemical aspects of Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate could be vital for its pharmaceutical applications (Veinberg et al., 2015).

Environmental Science

Research into the environmental impacts of chemicals provides context on the importance of monitoring and managing the use of potentially hazardous compounds. Studies on herbicides and pesticides, such as the toxicity and environmental fate of 2,4-D, offer insights into the methodologies for assessing the environmental and health risks associated with chemical usage. This research underscores the necessity of evaluating compounds like Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate for their environmental and toxicological profiles (Dinis-Oliveira et al., 2008).

Analytical Chemistry

The development of fluorescent chemosensors based on related chemical frameworks, such as 4-methyl-2,6-diformylphenol, for detecting various analytes, illustrates the potential of Methyl 4-chloro-1-(2-furylcarbonyl)-2-pyrrolidinecarboxylate in analytical applications. Such compounds could be foundational in designing new sensors for environmental monitoring, medical diagnostics, or chemical analysis (Roy, 2021).

properties

IUPAC Name

methyl 4-chloro-1-(furan-2-carbonyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-16-11(15)8-5-7(12)6-13(8)10(14)9-3-2-4-17-9/h2-4,7-8H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMXCZPAQVANPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C(=O)C2=CC=CO2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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